フェドラチニブ
概要
説明
フェドラチニブは、骨髄線維症(骨髄がんの一種)の治療に主に用いられる低分子阻害剤です。商品名はインレビックです。 フェドラチニブは、 Janus kinase 2 (JAK2) の選択的阻害剤として機能し、JAK2 は血球の産生と増殖に関わるシグナル伝達経路において重要な役割を果たすタンパク質です .
科学的研究の応用
Fedratinib has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of JAK2 inhibitors and their interactions with other molecules.
Biology: Employed in research to understand the role of JAK2 in cellular signaling pathways and its impact on cell proliferation and apoptosis.
Medicine: Investigated for its therapeutic potential in treating various myeloproliferative disorders and other cancers.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
作用機序
フェドラチニブは、Janus kinase 2 (JAK2) の活性を阻害することによって効果を発揮します。JAK2は、血球の産生と増殖に関わるシグナル伝達経路において重要な役割を果たすチロシンキナーゼです。JAK2を阻害することにより、フェドラチニブはシグナル伝達および転写活性化因子(STAT)タンパク質のリン酸化を阻止し、その結果、細胞分裂を抑制し、アポトーシスを誘導します。 この機構は、JAK2がしばしば過活性になる骨髄線維症の治療に特に有効です .
生化学分析
Biochemical Properties
Fedratinib interacts with the enzyme JAK2 and inhibits its activity . This interaction is competitive, meaning that Fedratinib competes with the natural substrate of JAK2 for binding . The inhibition of JAK2 by Fedratinib leads to a decrease in the phosphorylation of signal transducer and activator of transcription (STAT) 3 and 5 .
Cellular Effects
Fedratinib has a significant impact on various types of cells and cellular processes. It inhibits cell division and induces apoptosis . Patients taking Fedratinib may experience anemia, thrombocytopenia, gastrointestinal toxicity, hepatic toxicity, or elevated amylase and lipase .
Molecular Mechanism
The molecular mechanism of Fedratinib involves the inhibition of JAK2, which in turn inhibits the phosphorylation of STAT3 and STAT5 . This prevents cell division and induces apoptosis .
Temporal Effects in Laboratory Settings
In the phase 2 JAKARTA2 trial, Fedratinib 400 mg once daily improved spleen volume and myelofibrosis symptom burden in patients with myelofibrosis resistant/intolerant to prior treatment . Long-term data are lacking due to early termination .
Dosage Effects in Animal Models
In mouse models of hemophagocytic lymphohistiocytosis, Fedratinib, at clinically-relevant doses, was well-tolerated and suppressed IFN-γ–mediated STAT1 phosphorylation . The effects of Fedratinib varied with different dosages .
Metabolic Pathways
Fedratinib is metabolized primarily by the cytochrome P450 (CYP) enzyme CYP3A and secondarily by CYP2C19 . It also shows complex auto-inhibition, time-dependent inhibition, or mixed inhibition/induction of CYP enzymes including CYP3A .
Transport and Distribution
While specific transporters or binding proteins for Fedratinib have not been identified, it is known that Fedratinib is taken orally and is distributed within the body to exert its effects .
Subcellular Localization
Given its mechanism of action, it is likely that Fedratinib localizes to the cytoplasm where it can interact with JAK2 .
準備方法
合成ルートと反応条件
フェドラチニブは、いくつかの重要な中間体を用いた複数段階のプロセスで合成されます反応条件は一般的に、目的の化学変換を確実に達成するために、有機溶媒、触媒、および制御された温度の使用を伴います .
工業生産方法
工業的な設定では、フェドラチニブの生産は、収率と純度を最大化する最適化された反応条件を用いた大規模合成を伴います。 このプロセスには、最終製品が医薬品の使用に必要な仕様を満たしていることを確認するための厳格な品質管理対策が含まれています .
化学反応の分析
反応の種類
フェドラチニブは、次を含むいくつかの種類の化学反応を受けます。
酸化: この反応は、分子への酸素の付加または水素の除去を伴います。
還元: この反応は、分子への水素の付加または酸素の除去を伴います。
一般的な試薬と条件
フェドラチニブを含む反応で用いられる一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および様々な有機溶媒があります。 反応条件は、多くの場合、目的の結果を確実に得るために、制御された温度とpHレベルを伴います .
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化反応はヒドロキシル化誘導体を生成する可能性があり、一方、還元反応は脱ヒドロキシル化化合物を生成する可能性があります .
科学研究への応用
フェドラチニブは、次を含むいくつかの科学研究の応用があります。
化学: JAK2阻害剤の挙動とその他の分子との相互作用を研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路におけるJAK2の役割とその細胞増殖とアポトーシスへの影響を理解するための研究に用いられています。
医学: 様々な骨髄増殖性疾患やその他の癌の治療における治療の可能性について調査されています。
類似化合物との比較
類似化合物
ルキソリチニブ: 骨髄線維症の治療に用いられる別のJAK2阻害剤です。フェドラチニブとは異なり、ルキソリチニブはJAK1も阻害します。
フェドラチニブの独自性
フェドラチニブは、他のJAKファミリーメンバーよりもJAK2に対して選択性が高いことが特徴であり、これは他のJAK阻害剤と比較して副作用プロファイルが異なる可能性があります。 さらに、フェドラチニブは、ルキソリチニブに抵抗性または不耐性のある患者に有効性が示されており、二次治療のための貴重な選択肢となっています .
特性
IUPAC Name |
N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O3S/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOXLOJCABQBSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239483 | |
Record name | Fedratinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4µg/mL | |
Record name | Fedratinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12500 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Fedratinib is an inhibitor of Janus Activated Kinase 2 (JAK2) and FMS-like tyrosine kinase 3. JAK2 is highly active in myeloproliferative neoplasms like myelofibrosis. Fedratinib's inhibition of JAK2 inhibits phosphorylation of signal transducer and activator of transcription (STAT) 3 and 5, which prevents cell division and induces apoptosis. | |
Record name | Fedratinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12500 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
936091-26-8 | |
Record name | Fedratinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936091-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fedratinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936091268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fedratinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12500 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fedratinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fedratinib | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FEDRATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L1XP550I6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。